![molecular formula C21H20N2O4S B5967246 N~2~-(3-methoxyphenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5967246.png)
N~2~-(3-methoxyphenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(3-methoxyphenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as MPSPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of MPSPG involves the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the modulation of the gamma-aminobutyric acid (GABA) system. COX-2 is responsible for the production of inflammatory mediators, and the inhibition of this enzyme by MPSPG leads to a reduction in inflammation. The modulation of the GABA system by MPSPG results in an increase in GABAergic neurotransmission, which contributes to its analgesic and anticonvulsant effects.
Biochemical and physiological effects:
MPSPG has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, MPSPG has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability and an increase in inhibitory neurotransmission.
Advantages and Limitations for Lab Experiments
One advantage of using MPSPG in lab experiments is its ability to target specific pathways involved in inflammation and pain. Additionally, MPSPG has been shown to have a good safety profile in animal studies. However, one limitation is the lack of clinical data on the efficacy and safety of MPSPG in humans.
Future Directions
There are several future directions for the research on MPSPG. One area of interest is the potential use of MPSPG as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to investigate the safety and efficacy of MPSPG in humans. Finally, the development of more potent and selective COX-2 inhibitors based on the structure of MPSPG is an area of ongoing research.
Conclusion:
In conclusion, MPSPG is a chemical compound that has shown potential as a therapeutic agent in various medical conditions. Its mechanism of action involves the inhibition of COX-2 and the modulation of the GABA system. MPSPG has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. While there are advantages to using MPSPG in lab experiments, further studies are needed to investigate its safety and efficacy in humans.
Synthesis Methods
The synthesis of MPSPG involves the reaction between N-phenylglycine and 3-methoxybenzoyl chloride, followed by the addition of phenylsulfonyl chloride. The resulting product is MPSPG, which can be purified through recrystallization.
Scientific Research Applications
MPSPG has been studied for its potential use as a therapeutic agent in various medical conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, MPSPG has been investigated as a potential treatment for neuropathic pain, epilepsy, and Alzheimer's disease.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-19-12-8-11-18(15-19)23(28(25,26)20-13-6-3-7-14-20)16-21(24)22-17-9-4-2-5-10-17/h2-15H,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLJTJAFYJEIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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